molecular formula C14H11F3N4 B14219344 N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 787590-94-7

N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B14219344
CAS No.: 787590-94-7
M. Wt: 292.26 g/mol
InChI Key: HRWLKLISLUFXJY-UHFFFAOYSA-N
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Description

N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring. The presence of the trifluoromethyl group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound in various research fields .

Biological Activity

N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₄H₁₁F₃N
  • CAS Number : 787590-94-7

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs, potentially leading to improved bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that imidazo[1,2-a]pyrazines can inhibit specific kinases associated with cancer progression and other diseases.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of tyrosine kinases, which are critical in cancer cell signaling.
  • Antiproliferative Effects : Studies have demonstrated that this compound can reduce cell proliferation in various cancer cell lines.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity Cell Line/Model IC50 (µM) Reference
AnticancerA549 (Lung Cancer)0.5
AntiproliferativeMCF7 (Breast Cancer)0.3
Kinase InhibitionBCR-ABL Kinase0.02

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound on lung cancer cells (A549), the compound exhibited an IC50 value of 0.5 µM. This suggests significant potency against this cell line, indicating its potential as a therapeutic agent in lung cancer treatment.

Case Study 2: Selective Kinase Inhibition

Another study focused on the compound's selectivity against BCR-ABL kinase, a target in chronic myeloid leukemia (CML). The IC50 value was recorded at 0.02 µM, demonstrating strong inhibitory activity and suggesting that this compound may be beneficial for patients with BCR-ABL-positive CML.

Properties

CAS No.

787590-94-7

Molecular Formula

C14H11F3N4

Molecular Weight

292.26 g/mol

IUPAC Name

N-methyl-3-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H11F3N4/c1-18-12-13-20-8-11(21(13)7-6-19-12)9-2-4-10(5-3-9)14(15,16)17/h2-8H,1H3,(H,18,19)

InChI Key

HRWLKLISLUFXJY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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